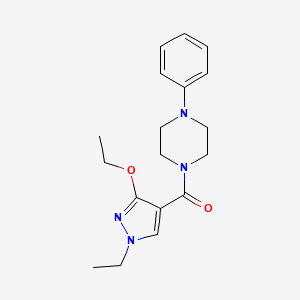![molecular formula C17H11BrN2OS B2665585 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-47-7](/img/structure/B2665585.png)
4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidines, which are important heterocyclic moieties . These compounds have been considered as templates for drug discovery .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidines involves several steps. One method involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . Another method involves the reaction of 3-amino-2-(ethoxycarbonyl)benzofurans with orthoformate and an amine .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine, focusing on six unique fields:
Organic Light-Emitting Diodes (OLEDs)
4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine has been explored as a potential material in the development of blue phosphorescent OLEDs. Its unique structure allows it to function as an electron-transport-type host, which is crucial for achieving high triplet energy and enhancing the efficiency of OLED devices . This compound’s ability to improve external quantum efficiency and reduce efficiency roll-off makes it a valuable component in the advancement of OLED technology.
Cancer Research and Drug Development
This compound has shown promise in cancer research, particularly as a scaffold for the development of novel CDK2 inhibitors. CDK2 is a critical enzyme involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These findings suggest its potential as a lead compound in the development of new anticancer drugs.
Material Science
In material science, 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is valued for its versatile chemical properties. Its unique structure allows for the synthesis of various derivatives that can be used in the creation of advanced materials with specific electronic and optical properties. This makes it a useful compound in the development of new materials for electronic devices, sensors, and other applications.
Photovoltaic Cells
The compound’s electron-transport properties also make it a candidate for use in photovoltaic cells. By incorporating it into the active layers of solar cells, researchers aim to enhance the efficiency of light absorption and charge transport, ultimately improving the overall performance of photovoltaic devices . This application is particularly relevant in the pursuit of more efficient and cost-effective solar energy solutions.
Biochemical Research
In biochemical research, 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is used as a tool for studying enzyme interactions and cellular processes. Its ability to inhibit specific enzymes, such as CDK2, allows researchers to investigate the molecular mechanisms underlying cell cycle regulation and cancer progression . This contributes to a deeper understanding of cellular biology and the development of targeted therapies.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic chemistry, enabling the creation of a wide range of derivatives with potential applications in various fields. Its bromobenzyl and thio functional groups provide reactive sites for further chemical modifications, facilitating the synthesis of complex molecules for research and industrial purposes. This versatility makes it an important building block in the development of new chemical entities.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNYPQWGNIEVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)
![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)
![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)
![2-Chloro-6-nitrobenzo[d]oxazole](/img/structure/B2665520.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665521.png)
![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)